6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a highly oxygenated carbohydrate derivative featuring a 6-membered oxane (tetrahydropyran) ring linked via an ether bond to a 5-membered oxolane (tetrahydrofuran) ring. The oxane moiety contains a carboxylic acid group and three hydroxyl groups, while the oxolane ring is substituted with a hydroxymethyl group, two hydroxyls, and a carboxylic acid. The compound’s stereochemistry (implied by IUPAC naming conventions) is critical for its biochemical interactions .
Properties
Molecular Formula |
C12H18O13 |
|---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
6-[2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22) |
InChI Key |
LXKVROZAJAYEQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is typically carried out using glycosyl donors and acceptors in the presence of catalysts like Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between monosaccharide units. This method is advantageous due to its specificity and mild reaction conditions. Additionally, large-scale chemical synthesis may employ automated synthesizers to streamline the process and increase yield .
Chemical Reactions Analysis
Types of Reactions
6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its interactions with proteins and enzymes.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and stability. It may also participate in signaling pathways by acting as a ligand for receptors or as a substrate for enzymatic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flavonoid Glucuronides
- Example: (2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid () Structural Similarities: Both compounds share a 6-membered oxane ring with a carboxylic acid group and hydroxyl substitutions. Differences: The flavonoid glucuronide has a chromen-4-one (flavone) aglycone, whereas the target compound lacks an aromatic system, instead featuring a substituted oxolane. Bioactivity: Flavonoid glucuronides are known for antiviral and antioxidant properties, as seen in SARS-CoV-2 PLpro inhibition (). The target compound’s lack of a flavone core may reduce direct enzyme binding but enhance solubility due to its polar oxolane substituents .
Sulfonated Flavonoid Derivatives
- Example: [5-(3-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyphenyl]oxidanesulfonic acid () Structural Similarities: Both have oxolane rings with dihydroxy and hydroxymethyl groups. Differences: The sulfonated derivative includes a flavanone (dihydrobenzopyran) system and a sulfonic acid group, which increases water solubility and acidity compared to the target’s carboxylic acid. Applications: Sulfonated derivatives are often used in drug design for enhanced bioavailability, while the target compound’s carboxylic acid may favor metal chelation or pH-dependent interactions .
Oligosaccharide Derivatives
- Example: 6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid () Structural Similarities: Both possess multiple hydroxylated oxane/oxolane rings and carboxylic acid groups. Differences: The oligosaccharide derivative has a branched structure with methoxy groups, reducing polarity. Functional Role: Oligosaccharides often serve as prebiotics or signaling molecules, while the target’s compact structure may facilitate membrane permeability .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
